![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)

[4-(4-Methoxyphenyl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

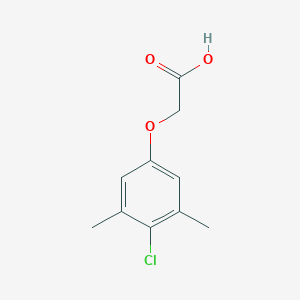

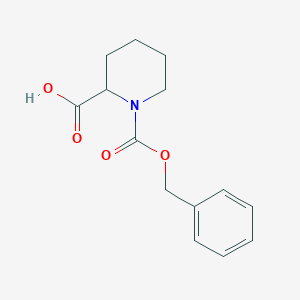

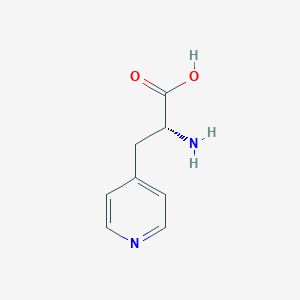

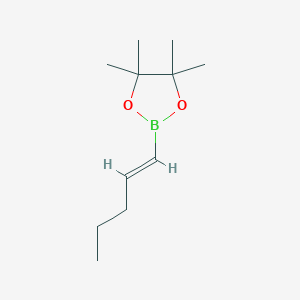

“[4-(4-Methoxyphenyl)phenyl]methanamine” is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .

Molecular Structure Analysis

The molecular formula of “[4-(4-Methoxyphenyl)phenyl]methanamine” is C14H15NO . The InChI representation of the molecule isInChI=1S/C14H15NO/c1-16-13-9-7-12 (8-10-13)14 (15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 . Physical And Chemical Properties Analysis

The molecular weight of “[4-(4-Methoxyphenyl)phenyl]methanamine” is 213.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 213.115364102 g/mol and the monoisotopic mass is 213.115364102 g/mol . The topological polar surface area is 35.2 Ų .Applications De Recherche Scientifique

Amination Reactions

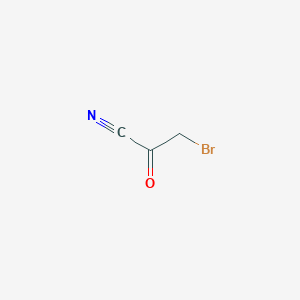

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in amination reactions of functionalized aryl bromides . This process involves the replacement of a bromine atom in an aryl bromide compound with an amine group, which can be useful in the synthesis of various organic compounds.

Synthesis of Organopolyphosphazenes

This compound can also be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications . Organopolyphosphazenes are a class of polymers that have shown potential in various biomedical applications, such as drug delivery and tissue engineering.

Antiproliferative Activities

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . These compounds can inhibit cell division and have potential applications in cancer treatment.

Deprotection Procedures

This compound can be used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . This is important in peptide synthesis where protecting groups are used to prevent unwanted side reactions.

Monoamine Oxidase Inhibition

4-Methoxyphenethylamine, a related compound, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests potential applications in the treatment of neurological disorders.

Precursor for Other Organic Compounds

“[4-(4-Methoxyphenyl)phenyl]methanamine” can serve as a precursor for the synthesis of other organic compounds through alkylation reactions . This makes it a valuable tool in organic chemistry.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.

Pharmacokinetics

Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.

Propriétés

IUPAC Name |

[4-(4-methoxyphenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYHDWDAGSRFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxyphenyl)phenyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

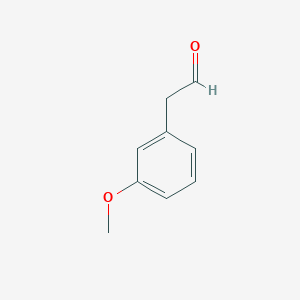

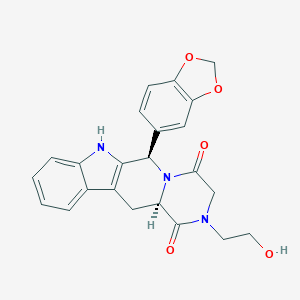

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)